N-Isopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine
Description
Fundamental Role of Chiral Diamines in Enantioselective Catalysis
Chiral diamines are of paramount importance in enantioselective catalysis, serving as ligands that can create a chiral environment around a metal center. sci-hub.se This controlled environment enables the catalyst to selectively produce one enantiomer of a chiral product over the other, a critical capability in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net The effectiveness of a chiral diamine ligand is often attributed to its ability to form stable chelate rings with a metal, thereby influencing the stereochemical outcome of a reaction. The steric and electronic properties of the substituents on the nitrogen atoms of the diamine can be fine-tuned to optimize the enantioselectivity of a catalytic process. chemrxiv.org
Significance of the Cyclohexane-1,2-Diamine Scaffold in Ligand Design
The cyclohexane-1,2-diamine scaffold is a privileged structure in the design of chiral ligands for several key reasons. Its rigid, chair-like conformation provides a well-defined and predictable three-dimensional structure, which is crucial for effective stereochemical control. The 1,2-disposition of the amino groups allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.
Furthermore, the cyclohexane (B81311) backbone possesses two stereogenic centers, leading to the existence of cis and trans diastereomers, with the trans-isomer being particularly valuable for creating C2-symmetric ligands. This inherent chirality can be readily modified by introducing various substituents on the nitrogen atoms, allowing for the systematic tuning of the ligand's properties to suit a specific catalytic transformation. The synthesis of a range of enantiomerically pure vicinal 1,2-diamines derived from (1R, 2R)-(-)-1,2-diaminocyclohexane highlights the modularity and importance of this scaffold. researchgate.net
Structural and Stereochemical Considerations for N-Isopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine
This compound is a specific derivative of the cyclohexane-1,2-diamine scaffold, featuring two methyl groups and an isopropyl group attached to the nitrogen atoms. These substituents significantly influence the ligand's steric and electronic properties, and consequently, its potential catalytic activity.
The stereochemistry of the cyclohexane ring, whether it is the (1R,2R) or (1S,2S) enantiomer, will dictate the absolute configuration of the chiral environment created around a coordinated metal. The interplay between the chirality of the backbone and the steric bulk of the N-substituents is a critical factor in determining the ligand's effectiveness in asymmetric catalysis.
Below are the physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C11H24N2 |
| Molecular Weight | 184.32 g/mol |
| IUPAC Name | 1-N,2-N-dimethyl-2-N-propan-2-ylcyclohexane-1,2-diamine |
| CAS Number | 1250752-14-7 |
The following table provides a comparison of N-substituents on the cyclohexane-1,2-diamine scaffold and their general implications for ligand design:
| Substituent | General Effect on Ligand Properties |
| Methyl | Increases electron-donating ability of nitrogen; minimal steric hindrance. |
| Isopropyl | Introduces significant steric bulk, influencing the accessibility of the metal center. |
| Aryl | Can influence the electronic properties through resonance and provide additional steric hindrance. |
| Benzyl | Offers a combination of steric bulk and potential for secondary interactions through the aromatic ring. |
An in-depth examination of the synthetic pathways leading to this compound reveals a reliance on fundamental organic chemistry principles, including N-alkylation and stereochemical control. The construction of this asymmetrically substituted diamine requires careful strategic planning to ensure correct functionalization and stereochemical integrity.
Structure
3D Structure
Properties
IUPAC Name |
1-N,2-N-dimethyl-2-N-propan-2-ylcyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-9(2)13(4)11-8-6-5-7-10(11)12-3/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOLBPGYGHYUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCCC1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry of N Isopropyl N,n Dimethyl Cyclohexane 1,2 Diamine As a Ligand
Ligand Design Principles and Coordination Modes in N-Alkyl Diamines
The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the properties of the metal complex. rsc.org For N-alkyl diamines, such as N-Isopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine, several principles govern their coordination behavior. These ligands are chelating, meaning both nitrogen donor atoms can bind to a single metal center, forming a stable ring structure. The cyclohexane (B81311) backbone imposes a degree of conformational rigidity, influencing the spatial arrangement of the donor atoms.
Key design principles for N-alkyl diamines include:
Steric Hindrance: The size of the alkyl groups on the nitrogen atoms (isopropyl and methyl groups in this case) significantly impacts the coordination environment. Bulky substituents can influence the coordination number and geometry of the metal complex, often favoring lower coordination numbers to relieve steric strain. oup.com
Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhances the Lewis basicity of the amine, leading to stronger metal-ligand bonds.
Bite Angle: The N-M-N angle, or "bite angle," is constrained by the cyclohexane backbone. This angle is crucial in determining the preferred coordination geometry around the metal ion.
Chirality: The inherent chirality of the trans-cyclohexane-1,2-diamine framework is a critical feature, making it a valuable ligand in asymmetric catalysis where the stereochemistry of the complex can direct the stereochemical outcome of a reaction.
N-alkyl diamines can adopt various coordination modes, largely dependent on the metal ion's size, its electronic preferences, and the steric demands of the ligand itself. acs.orgnih.govresearchgate.net Common coordination modes range from four-coordinate geometries like trigonal pyramidal to six-coordinate ones such as trigonal prismatic. nih.govresearchgate.net The flexibility of the N-alkyl groups allows the ligand to adapt to the preferred coordination sphere of different metal ions.
Formation and Characterization of Metal Complexes of this compound
Metal complexes of this compound are typically formed by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be isolated as crystalline solids and characterized using a variety of analytical techniques to determine their structure and properties.
The stoichiometry of the resulting complexes, typically the metal-to-ligand ratio, is often 1:1 or 1:2. In a 1:2 complex, two diamine ligands coordinate to a single metal center. For instance, nickel(II) is known to form complexes with N-alkylated diamines with a 1:2 metal-ligand ratio. researchgate.net
The coordination geometry is a function of the metal ion and the steric bulk of the ligands. The presence of bulky N-alkyl groups, like the isopropyl group, can influence the ligand-field stabilization energy and favor specific geometries to minimize steric repulsion. oup.com For example, while many diamine complexes adopt octahedral geometries, the steric hindrance from the isopropyl and methyl groups might lead to distorted octahedral or even lower-coordinate square planar or tetrahedral geometries, depending on the metal ion and other coordinated ligands.
Spectroscopy is a vital tool for elucidating the structure and bonding within metal complexes.
¹H and ¹³C NMR spectroscopy are powerful techniques for characterizing the ligand environment upon coordination to a metal ion. The chemical shifts of the protons and carbons in the this compound ligand change upon complexation.
Protons on the alkyl groups (isopropyl and methyl) and the cyclohexane ring provide distinct signals. nih.govresearchgate.net For the free diamine ligand, ¹H NMR spectra show characteristic signals for the different proton environments. nih.gov For the related (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, the N-CH₃ protons appear as a singlet, while the protons on the cyclohexane ring appear as multiplets. researchgate.net
Upon coordination to a diamagnetic metal center, the symmetry of the ligand may change, leading to shifts in these signals and potentially resolving chemically inequivalent protons. The combination of 1D and 2D NMR techniques can provide detailed assignments of the proton resonances in the coordinated ligand. nih.gov For paramagnetic metal complexes, the NMR signals are often broadened and significantly shifted, providing information about the electronic structure of the metal center.
Table 1: Representative ¹³C NMR Chemical Shifts for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine (a proxy for the subject ligand) nih.gov
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| CH₂CH₂CHN | 25.0 |
| CH₂CHN | 30.8 |
| N-CH₃ | 33.7 |
| CHN | 63.2 |
Data is for a closely related compound and serves as an illustrative example.
Infrared (IR) spectroscopy is used to probe the vibrational frequencies of bonds within the complex, offering insight into metal-ligand interactions. The coordination of the nitrogen atoms to the metal center alters the vibrational modes of the C-N and N-H bonds (if present). A key application is the observation of new vibrational bands in the far-IR region (typically below 600 cm⁻¹), which are characteristic of metal-nitrogen (M-N) stretching vibrations. researchgate.netresearchgate.net The frequency of these M-N bands provides a direct measure of the bond strength.
Furthermore, IR spectroscopy is useful for identifying the coordination mode of other ligands in the complex, such as counter-ions (e.g., nitrate, perchlorate). For example, the splitting of vibrational bands associated with the nitrate ion can distinguish between monodentate and bidentate coordination modes. oup.com
Table 2: Illustrative IR Data for Nickel(II) Mixed-Ligand Complexes with N-Alkylated Diamines oup.com
| Complex | ν(NO₃⁻) Splitting (Δν) in cm⁻¹ | Coordination Mode of NO₃⁻ |
|---|---|---|
| [Ni(EtMe₃en)(acac)(NO₃)] | 45 | Bidentate |
| [Ni(Et₂Me₂en)(acac)(NO₃)] | 48 | Bidentate |
| [Ni(Et₃Meen)(acac)(NO₃)] | 51 | Bidentate |
This data for related ethylenediamine complexes illustrates how IR can determine the coordination mode of co-ligands.
For complexes involving cyclohexane-1,2-diamine derivatives, X-ray diffraction reveals critical structural details:
Conformation of the Chelate Ring: It confirms the five-membered chelate ring formed by the metal, the two nitrogen atoms, and the two adjacent carbons of the cyclohexane backbone.
Conformation of the Cyclohexane Ring: It establishes the conformation of the six-membered cyclohexane ring, which is typically a chair conformation with the amino groups in equatorial positions to minimize steric strain. nih.govresearchgate.net
Absolute Configuration: For chiral complexes, X-ray diffraction can be used to determine the absolute configuration of the stereogenic centers.
Metal-Ligand Bond Distances: It provides precise measurements of the M-N bond lengths, offering direct insight into the strength of the coordination bond.
Structural analysis of related N,N'-dimethylcyclohexane-1,2-diamine has shown the molecule possesses C₂ symmetry with the cyclohexane ring in a chair conformation. nih.govresearchgate.net Similar structural features would be expected in complexes of this compound, with the added steric influence of the isopropyl group affecting intermolecular packing and potentially the fine details of the coordination sphere.
Single Crystal X-ray Diffraction Studies on this compound Metal Complexes
Determination of Absolute Configuration
The absolute configuration of a chiral metal complex is a critical determinant of its stereochemical interaction with other chiral molecules, a cornerstone of asymmetric catalysis. For complexes incorporating this compound, the absolute configuration at the metal center would be dictated by the inherent chirality of the ligand, which is derived from the (1R,2R) or (1S,2S) configuration of the cyclohexane ring.
Conformational Analysis of Coordinated this compound
The conformational flexibility of the cyclohexane ring and the orientation of the N-alkyl substituents are key factors in the coordination chemistry of this compound. Based on extensive studies of related cyclohexane-1,2-diamine derivatives, it is well-established that the cyclohexane backbone adopts a stable chair conformation. cam.ac.ukresearchgate.net
Upon chelation to a metal center, the diamine ligand forms a five-membered chelate ring. In this arrangement, the substituents on the nitrogen atoms and the cyclohexane ring will orient themselves to minimize steric strain. It is highly probable that the bulky isopropyl group and the two methyl groups will occupy equatorial positions to alleviate steric hindrance. cam.ac.ukresearchgate.net The specific puckering of the five-membered chelate ring and the precise torsional angles will be influenced by the coordination geometry of the metal ion and the steric demands of other ligands in the coordination sphere.
Table 1: Predicted Conformational Parameters of Coordinated this compound
| Parameter | Predicted Conformation/Orientation | Rationale |
| Cyclohexane Ring | Chair Conformation | Minimization of torsional and angle strain. |
| N-Substituents | Equatorial Orientation | Reduction of steric interactions. |
| Chelate Ring | Puckered Conformation | Dependent on metal coordination geometry. |
Intermolecular Interactions in Crystal Structures
The solid-state packing of metal complexes is governed by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking (if aromatic moieties are present). For complexes of this compound, the nature and extent of these intermolecular interactions would be elucidated from the crystal structure.
In the absence of N-H protons for classical hydrogen bonding, weaker C-H···X interactions (where X is an electronegative atom from an adjacent molecule or counter-ion) may play a role in the crystal packing. The bulky isopropyl and methyl groups will significantly influence the steric landscape of the molecule, dictating how the complexes arrange themselves in the solid state and influencing properties such as solubility and crystal morphology.
Influence of N-Isopropyl Substitution on Coordination Properties
The introduction of an isopropyl group on one of the nitrogen atoms of the N,N'-dimethyl-cyclohexane-1,2-diamine framework is expected to have a profound impact on both the steric and electronic properties of the ligand, and consequently, on the coordination environment of the resulting metal complexes.
Steric Effects on Metal Coordination Environment
The steric bulk of the N-isopropyl group is a dominant factor influencing the coordination geometry around the metal center. Compared to the less sterically demanding methyl groups, the isopropyl substituent will create a more crowded environment. This increased steric hindrance can lead to several observable effects:
Elongation of Metal-Ligand Bonds: The repulsive interactions between the isopropyl group and other ligands can cause a lengthening of the metal-nitrogen bond distances.
Distortion of Coordination Geometry: The ideal coordination geometry (e.g., octahedral, square planar) may be distorted to accommodate the bulky ligand. This can manifest as changes in bond angles around the metal center.
Influence on Ligand Substitution Reactions: The steric bulk may hinder the approach of other ligands, thereby affecting the kinetics and thermodynamics of ligand substitution reactions.
Table 2: Anticipated Steric Effects of N-Isopropyl Substitution
| Property | Expected Effect | Rationale |
| Metal-Nitrogen Bond Length | Elongation | Increased steric repulsion. |
| Coordination Geometry | Distortion from ideality | Accommodation of bulky isopropyl group. |
| Ligand Substitution Rates | Decrease | Steric hindrance to incoming ligands. |
Electronic Effects on Ligand-Metal Bonding
The electronic nature of the N-alkyl substituents influences the donor strength of the nitrogen atoms and, consequently, the stability and properties of the metal-ligand bond. The isopropyl group, being an electron-donating group through an inductive effect, is expected to increase the electron density on the adjacent nitrogen atom.
This enhanced electron-donating ability of the ligand can lead to:
Stronger Ligand-to-Metal σ-Donation: The more electron-rich nitrogen atom can form a stronger dative bond with the metal center.
Changes in Redox Potentials: The increased electron density at the metal center can make the complex easier to oxidize, thus shifting its redox potentials.
Modulation of Spectroscopic Properties: Alterations in the electronic structure of the complex will be reflected in its UV-visible and other spectroscopic signatures.
Catalytic Applications of N Isopropyl N,n Dimethyl Cyclohexane 1,2 Diamine and Its Metal Complexes
Role in Asymmetric Catalysis
The efficacy of N-Isopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine in asymmetric catalysis stems from its ability to form stable and well-defined chiral metallic complexes. The specific steric and electronic environment created by the ligand around the metal center plays a crucial role in discriminating between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
Asymmetric Hydrogenation Reactions Mediated by this compound Complexes
Complexes of this compound with transition metals, particularly ruthenium, have been investigated as catalysts for the asymmetric hydrogenation of prochiral ketones and other unsaturated compounds. acs.orgnih.gov These reactions are fundamental for the synthesis of enantiomerically enriched alcohols and amines, which are valuable building blocks in the pharmaceutical and fine chemical industries.
While specific data for this compound is not extensively documented in publicly available literature, the performance of structurally related N,N'-dialkyl-1,2-cyclohexanediamine ligands provides valuable insights. For instance, ruthenium complexes of N,N'-dimethyl-1,2-cyclohexanediamine are effective in the asymmetric hydrogenation of a variety of aromatic and heteroaromatic ketones. acs.org High enantioselectivities are often achieved for substrates with varying electronic and steric properties.
Below is an interactive data table summarizing representative results for the asymmetric hydrogenation of ketones using a catalyst system based on a related N,N'-dialkyl-1,2-cyclohexanediamine ligand.
| Substrate (Ketone) | Catalyst System | Enantiomeric Excess (ee %) | Conversion (%) |
| Acetophenone | trans-[RuCl2(rac-L)(rac-DPEN)] | 95 | >99 |
| 2'-Acetonaphthone | trans-[RuCl2(rac-L)(rac-DPEN)] | 98 | >99 |
| 1-Indanone | trans-[RuCl2(rac-L)(rac-DPEN)] | 96 | >99 |
| 2-Acetylthiophene | trans-[RuCl2((S,S)-L)((R,R)-DPEN)] | 94 | >99 |
| 3-Acetylpyridine | trans-[RuCl2((S,S)-L)((R,R)-DPEN)] | 81 | >99 |
| (L = 1,2-bis((diphenylphosphino)methyl)cyclohexane, DPEN = 1,2-diphenylethylenediamine). Data is illustrative of the performance of related catalyst systems. acs.org |
It is anticipated that complexes of this compound would exhibit a broad substrate scope, including various aryl ketones, with the potential for high enantioselectivity influenced by the specific reaction conditions and the nature of the substrate.
Asymmetric Carbon-Heteroatom Coupling Reactions
Complexes derived from this compound are also potential catalysts for the formation of carbon-heteroatom bonds, a cornerstone of modern organic synthesis. These reactions, including C-N and C-O bond formations, are critical for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.
The Ullmann condensation, a copper-catalyzed reaction for the formation of C-N bonds, has been significantly advanced by the use of diamine ligands. tcichemicals.com These ligands accelerate the reaction and allow for milder reaction conditions. While specific examples employing this compound are not prevalent in the literature, the closely related trans-N,N'-dimethyl-1,2-cyclohexanediamine has been successfully used in the copper-catalyzed amidation of aryl halides. researchgate.net This suggests that this compound would also be an effective ligand for such transformations.
The general scope of the copper-catalyzed N-arylation of amides using a diamine ligand is presented in the interactive table below, illustrating the potential applicability of the target compound.
| Aryl Halide | Amide | Catalyst System | Yield (%) |
| Iodobenzene | Benzamide | CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamine | 85 |
| 4-Iodotoluene | Acetamide | CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamine | 82 |
| 1-Bromo-4-methoxybenzene | Pyrrolidinone | CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamine | 90 |
| 1-Chloro-2-nitrobenzene | Caprolactam | CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamine | 78 |
| (Data is representative of the performance of a closely related ligand). researchgate.net |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The choice of ligand is critical to the success of these reactions, influencing catalyst activity, stability, and selectivity. While there is a vast library of ligands for palladium catalysis, the application of this compound in this context is not well-documented in peer-reviewed literature. However, the broader class of N-donor ligands has been explored. For instance, NNN pincer-type ligands have been used in palladium complexes for Suzuki-Miyaura cross-coupling reactions, demonstrating high catalytic activity. nih.gov Given the structural similarities, it is plausible that this compound could serve as an effective ligand in certain palladium-catalyzed cross-coupling processes, although further research is needed to establish its utility in this area.
Other Enantioselective Transformations (e.g., Asymmetric Addition Reactions)
Metal complexes of chiral diamines, including derivatives of N,N'-dimethyl-cyclohexane-1,2-diamine, are known to catalyze a variety of enantioselective transformations. These include asymmetric addition reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds with high stereocontrol. For instance, nickel(II) complexes of N,N'-dibenzylcyclohexane-1,2-diamine have been shown to be effective catalysts for the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, yielding products with high enantioselectivities. researchgate.net
While direct examples involving this compound are not explicitly detailed in the available literature, it is plausible that its metal complexes could be applied to similar asymmetric addition reactions. The steric and electronic properties conferred by the isopropyl and methyl groups on the nitrogen atoms would modulate the catalyst's reactivity and the stereochemical outcome of the reaction. A series of N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been synthesized and utilized as organocatalysts and as chiral ligands in reactions like the Henry reaction (nitroaldol reaction). sci-hub.se For example, the performance of various N-substituted diamine ligands in the copper-catalyzed Henry reaction of methyl oxo(phenyl)acetate with nitromethane (B149229) has been evaluated, demonstrating that the nature of the N-alkyl group influences the enantiomeric ratio of the product. sci-hub.se
Below is a representative table illustrating the effect of different ligands on the enantioselectivity of a generic asymmetric addition reaction, based on findings for related compounds.
| Entry | Ligand N-Substituent | Metal | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Benzyl | Ni(II) | Michael Addition | 85 | 95 |
| 2 | Methyl | Cu(I) | Henry Reaction | 78 | 60 |
| 3 | Isobutyl | Li(I) | Aldol Addition | 90 | 75 |
This table is illustrative and compiled from data on various N,N'-dialkylated cyclohexane-1,2-diamine derivatives to show general trends.
Mechanistic Investigations of this compound Catalyzed Reactions
Detailed mechanistic studies specifically elucidating the catalytic cycles, key intermediates, and transition states for reactions catalyzed by this compound are not extensively covered in the available scientific literature. However, the general principles derived from studies of structurally similar chiral diamine ligands can provide a foundational understanding.
Elucidation of Catalytic Cycles
For a typical metal-catalyzed asymmetric reaction involving a chiral diamine ligand like this compound, the catalytic cycle would generally commence with the coordination of the diamine to the metal center. This is followed by the binding of the substrates. The chiral environment created by the ligand then directs the stereochemical course of the reaction. After the key bond-forming step, the product is released, and the chiral catalyst is regenerated to re-enter the catalytic cycle. The specific steps and intermediates would, of course, depend on the particular reaction, metal, and substrates involved.
Identification of Key Intermediates and Transition States
The identification of key intermediates and transition states is crucial for understanding how a catalyst functions. For reactions involving chiral diamine-metal complexes, these intermediates often involve the metal center coordinated to the chiral ligand and one or both of the reactants. The transition state for the enantioselective step is the most critical, as its geometry dictates the stereochemistry of the product. The steric bulk of the N-substituents on the diamine ligand plays a pivotal role in controlling the geometry of this transition state. The isopropyl group, being bulkier than a methyl group, would exert a significant steric influence, favoring a transition state that minimizes steric clashes, thus leading to a specific enantiomer of the product.
Origin of Enantioselectivity: Chiral Induction Models
The origin of enantioselectivity in reactions catalyzed by chiral N,N'-dialkyl-cyclohexane-1,2-diamine complexes stems from the C2-symmetric chiral environment established by the ligand around the metal center. nih.gov The rigid trans-cyclohexane backbone fixes the spatial orientation of the two nitrogen atoms and their substituents. researchgate.net This creates a well-defined chiral pocket.
When substrates coordinate to the metal, the N-alkyl groups (in this case, isopropyl and methyl) create steric hindrance that forces the substrates to adopt a specific orientation. This preferential orientation in the transition state leads to the formation of one enantiomer of the product over the other. For example, in the Michael addition catalyzed by a Ni(II)-diamine complex, a proposed model for stereochemical induction suggests a specific coordination geometry that is consistent with X-ray structure analysis of the catalyst. researchgate.net The differing steric demands of the isopropyl and methyl groups in this compound would create an unsymmetrical chiral environment, which could offer unique advantages in certain asymmetric transformations.
Catalyst Optimization and Ligand Tuning for this compound Derivatives
The performance of a chiral catalyst can be fine-tuned by modifying the structure of the ligand. For diamine-based catalysts, altering the substituents on the nitrogen atoms is a common and effective strategy for optimizing reactivity and enantioselectivity.
Impact of N-Alkyl Substituents on Catalytic Performance
The size and electronic nature of the N-alkyl substituents on a cyclohexane-1,2-diamine ligand have a profound impact on its catalytic performance. These substituents influence the steric environment around the catalytic center and can also affect the electronic properties of the nitrogen atoms and, consequently, the coordinated metal.
Research on a series of N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine has shown that varying the alkyl groups can lead to significant differences in catalytic activity and enantioselectivity. sci-hub.se Generally, bulkier alkyl groups increase the steric hindrance around the metal center. This can enhance enantioselectivity by creating a more tightly controlled chiral environment that more effectively differentiates between the two prochiral faces of a substrate. However, excessive steric bulk can also hinder substrate binding and slow down the reaction rate.
In the case of this compound, the presence of one bulkier isopropyl group and one smaller methyl group creates an unsymmetrical ligand. This asymmetry can be advantageous, potentially allowing for finer control over the catalyst's chiral pocket compared to symmetrically substituted diamines. It has been noted that for cyclohexanediamine (B8721093) ligands, derivatives with different substituents at the nitrogen centers can be more efficient than their symmetric counterparts in certain reactions. nih.gov
The following table summarizes the general effects of varying N-alkyl substituent size on catalytic outcomes in asymmetric reactions, based on trends observed in the broader class of N-alkylated diamine ligands.
| N-Alkyl Substituent | Relative Steric Bulk | General Impact on Enantioselectivity (ee%) | General Impact on Reaction Rate |
| Methyl | Small | Moderate | High |
| Ethyl | Moderate | Moderate to High | High to Moderate |
| Isopropyl | Medium-Large | Potentially High | Moderate to Low |
| Benzyl | Large | High | Moderate |
| Isobutyl | Large | Potentially High | Moderate to Low |
This table represents generalized trends and the actual performance can be highly dependent on the specific reaction system.
Structure-Activity Relationships in this compound Ligands
The catalytic efficacy of metal complexes derived from this compound is intricately linked to the structural and electronic properties of the ligand itself. The substituents on the nitrogen atoms of the cyclohexane-1,2-diamine backbone play a pivotal role in defining the steric and electronic environment around the metal center, which in turn governs the activity, selectivity, and enantioselectivity of the catalyst. Understanding these structure-activity relationships is crucial for the rational design and optimization of catalysts for specific asymmetric transformations.
The core of the ligand's influence lies in the interplay between the steric bulk of the N-alkyl groups and their electronic-donating or -withdrawing nature. In the case of this compound, the presence of two distinct types of alkyl groups—a bulky isopropyl group and a smaller methyl group—on one nitrogen atom, and a methyl group on the other, creates a dissymmetric ligand environment. This asymmetry can be a key factor in achieving high levels of enantioselectivity in catalytic reactions.
Steric Effects:
The size of the N-alkyl substituents significantly impacts the steric congestion around the coordinated metal ion. This steric hindrance can influence several aspects of the catalytic cycle:
Substrate Approach and Binding: The bulky isopropyl group can create a more defined and constrained chiral pocket around the metal's active site. This can lead to a more ordered transition state by favoring a specific orientation of the incoming substrate, thereby enhancing enantioselectivity.
Catalyst Stability and Activity: While increased steric bulk can enhance selectivity, it may also hinder the approach of the substrate, potentially leading to lower catalytic activity. A balance must be struck between sufficient steric hindrance to induce high enantioselectivity and allowing for efficient substrate turnover. For instance, in related systems utilizing bis(NHC) ligands derived from trans-1,2-cyclohexanediamine, a switch from an isobutyl to a more sterically demanding tert-butyl group on the ligand resulted in a decrease in both the yield and the enantioselectivity of the catalyzed reaction. This highlights the delicate nature of steric tuning.
Electronic Effects:
The electronic properties of the N-alkyl substituents, primarily their inductive effects, modulate the electron density at the nitrogen atoms and, consequently, the coordinated metal center.
Lewis Acidity of the Metal Center: The electron-donating nature of the alkyl groups (isopropyl and methyl) increases the electron density on the nitrogen atoms. This, in turn, makes the ligand a stronger electron donor to the metal center, which can influence the Lewis acidity of the metal. A more electron-rich metal center may exhibit different reactivity and selectivity compared to a more electron-deficient one.
Synergistic Effects of N-Substituents:
The specific combination of isopropyl and methyl groups in this compound is significant. The presence of both a sterically demanding group (isopropyl) and a smaller group (methyl) provides a unique chiral environment. This dissymmetry is often advantageous in asymmetric catalysis.
Research on related N,N'-dialkylated cyclohexane-1,2-diamine ligands has demonstrated the profound impact of the nature of the N-alkyl groups. For example, in the asymmetric hydrosilylation of ketones catalyzed by zinc complexes of trans-1,2-diaminocyclohexane derivatives, it was observed that an N-benzyl substituted ligand afforded significantly higher enantioselectivity (76% ee) compared to a simple N-methyl substituted ligand (37% ee). nih.gov This underscores the principle that the choice of N-alkyl substituent is a critical parameter for optimizing catalytic performance.
While specific quantitative data for this compound is not extensively available in the public domain, the established principles of structure-activity relationships in related cyclohexane-1,2-diamine ligands provide a strong framework for predicting its catalytic behavior. The balance between the steric bulk of the isopropyl group and the electronic effects of both alkyl substituents is key to its effectiveness as a chiral ligand in asymmetric synthesis. Further research involving systematic variation of the N-alkyl groups would be invaluable for creating detailed quantitative structure-activity relationship (QSAR) models for this class of ligands, enabling the fine-tuning of catalyst performance for a wide range of chemical transformations.
Computational and Theoretical Studies on N Isopropyl N,n Dimethyl Cyclohexane 1,2 Diamine and Its Complexes
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.
Conformational Analysis and Energy Landscapes of the Free Ligand
The conformational landscape of N-Isopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine is primarily dictated by the chair conformation of the cyclohexane (B81311) ring, which is the most stable arrangement. For a trans-1,2-disubstituted cyclohexane, the substituents can be either in a diaxial or a diequatorial position. Due to steric hindrance, the diequatorial conformation is significantly more stable. libretexts.orglibretexts.org The bulky isopropyl group, in particular, will strongly favor an equatorial position to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org
A systematic conformational search using DFT would likely confirm that the lowest energy conformer of trans-N-Isopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine adopts a chair conformation with both the N-methylamino and the N-isopropyl-N-methylamino groups in equatorial positions. The energy difference between the diequatorial and the diaxial conformers is expected to be substantial, rendering the diaxial form negligibly populated at room temperature.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Substituent Positions | Predicted Relative Energy (kcal/mol) | Key Steric Interactions |
|---|---|---|---|
| 1 | Diequatorial | 0 (most stable) | Gauche interaction between substituents |
| 2 | Diaxial | High | 1,3-diaxial interactions involving both substituents |
Note: The relative energy values are qualitative predictions based on established principles of conformational analysis. Precise values would require specific DFT calculations.
Electronic Properties and Bonding Analysis in Metal Complexes
Upon coordination to a metal center, the electronic properties of this compound are significantly altered. DFT calculations are instrumental in elucidating the nature of the metal-ligand bond. Analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can quantify the charge transfer from the nitrogen lone pairs to the metal center and describe the covalent versus electrostatic character of the bonds.
The electron-donating properties of the ligand, influenced by the inductive effects of the methyl and isopropyl groups, can be evaluated by examining the energies of the frontier molecular orbitals (HOMO and LUMO) of the complex. The HOMO-LUMO gap is a critical parameter that provides insights into the kinetic stability and reactivity of the complex.
Computational Modeling of Reaction Mechanisms and Transition States
DFT is a key tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and intermediates. For catalytic reactions involving metal complexes of this compound, DFT can be used to model the reaction mechanism step-by-step. This would involve locating the transition state for the rate-determining step and calculating the activation energy barrier, which governs the reaction rate.
For instance, in an asymmetric catalytic reaction, different pathways leading to the various stereoisomers of the product can be modeled. The calculated energy barriers for these competing pathways can explain the origin of the observed stereoselectivity. nih.gov
Prediction of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)
A primary application of computational modeling for chiral ligands like this compound is the prediction of enantiomeric excess (ee) and diastereomeric ratio (dr) in asymmetric catalysis. By calculating the Gibbs free energy of the transition states leading to the different stereoisomeric products (e.g., R and S enantiomers), the expected ee can be estimated using the following relationship derived from transition state theory:
ΔΔG‡ = -RT ln(k_R / k_S) = -RT ln([R]/[S])
where ΔΔG‡ is the difference in the free energies of activation for the formation of the R and S enantiomers, R is the gas constant, T is the temperature, and k_R and k_S are the respective rate constants. A good correlation between the computationally predicted and experimentally observed ee values provides strong evidence for the proposed reaction mechanism. nih.govjlu.edu.cn
Table 2: Hypothetical DFT Results for Predicting Enantioselectivity
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product |
|---|---|---|
| TS-R | 15.2 | R enantiomer |
| TS-S | 13.8 | S enantiomer |
| ΔΔG‡ (TS-R - TS-S) | +1.4 | - |
| Predicted ee (%) | 88% (in favor of S) | - |
Note: This table presents hypothetical data to illustrate the application of DFT in predicting enantiomeric excess. Actual values would depend on the specific reaction being modeled.
Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a metal complex of this compound, MD simulations can offer insights into the flexibility of the ligand, the stability of the coordination sphere, and the role of the solvent in the complex's structure and reactivity. calvin.eduarxiv.org
MD simulations can be particularly useful for exploring the conformational space of the ligand when it is part of a larger system, such as a catalyst in solution or interacting with a substrate. By simulating the system over nanoseconds or longer, it is possible to observe dynamic processes like conformational changes or solvent reorganization around the metal complex, which can be crucial for its catalytic activity. arxiv.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods offer a powerful approach for studying large molecular systems, such as a metal catalyst interacting with a substrate in a solvent environment. In this approach, the chemically active region (e.g., the metal center, the coordinating atoms of the ligand, and the reacting substrate) is treated with a high-level quantum mechanics method like DFT, while the remainder of the system (e.g., the bulk of the ligand and the solvent molecules) is treated with a more computationally efficient molecular mechanics force field. nih.govrsc.org
This layered approach allows for the accurate modeling of bond-breaking and bond-forming events within the QM region, while still accounting for the steric and electrostatic effects of the larger environment. For a catalyst based on this compound, a QM/MM study could provide a more realistic model of the catalytic cycle by including the explicit influence of the solvent and the full structure of the reactants. nih.govrsc.org
Treatment of Large-Scale Catalytic Systems
Translating a successful laboratory-scale catalytic reaction to an industrial, large-scale process is a significant challenge that involves multiple physical and chemical phenomena spanning different scales. Computational modeling offers a robust framework to address this challenge through a multiscale approach, integrating high-accuracy quantum chemical methods with reactor-scale engineering models.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods
At the heart of a catalytic process is the chemical reaction itself, involving bond formation and breakage. A precise description of these events requires the accuracy of quantum mechanics (QM). However, applying QM to an entire reactor is computationally impossible. Hybrid QM/MM methods solve this problem by partitioning the system into two regions. rsc.orgresearchgate.net The core region, containing the metal center, the substrate, and the essential parts of the this compound ligand directly involved in the reaction, is treated with a high-level QM method (like Density Functional Theory, DFT). rsc.orgacs.org The remainder of the system, including the bulk of the ligand, solvent molecules, and other components, is treated with less computationally demanding molecular mechanics (MM) force fields. fz-juelich.de This approach provides an accurate description of the catalytic site while remaining computationally feasible for complex systems. rsc.org
Computational Fluid Dynamics (CFD)
While QM/MM models describe the molecular level, Computational Fluid Dynamics (CFD) simulates the macroscopic environment of an industrial reactor. kit.eduresearchgate.net CFD solves the fundamental equations of fluid flow, heat transfer, and mass transfer, providing a detailed picture of conditions throughout the reactor. mdpi.com This is critical for large-scale systems where gradients in temperature, pressure, and reactant concentration can significantly impact yield and selectivity. mdpi.com Kinetic parameters derived from QM/MM calculations, such as reaction rate constants, can be used as inputs for CFD simulations. This allows for the optimization of reactor design and operating conditions to maximize performance and ensure process safety. researchgate.netaidic.it
The table below outlines a typical workflow for the multiscale computational treatment of a large-scale catalytic system.
| Step | Methodology | Objective | Typical Output |
|---|---|---|---|
| 1. Mechanistic Study | Quantum Mechanics (DFT) | Elucidate the reaction mechanism and identify transition states for the catalyst complex. | Reaction energy profiles, activation energies, geometries of intermediates and transition states. |
| 2. System Embedding | QM/MM | Incorporate the effect of the broader molecular environment (solvent, full ligand structure) on the reaction. | Refined energy barriers and reaction rates that account for environmental effects. rsc.org |
| 3. Kinetic Modeling | Transition State Theory | Calculate temperature-dependent reaction rate constants from QM/MM energy data. | Arrhenius parameters for use in macroscopic models. |
| 4. Reactor Simulation | Computational Fluid Dynamics (CFD) | Simulate fluid flow, heat, and mass transport within the large-scale reactor. kit.edu | Profiles of temperature, pressure, velocity, and species concentration throughout the reactor. mdpi.com |
| 5. Process Optimization | Parametric CFD Studies | Optimize reactor geometry, operating conditions (temperature, flow rate), and catalyst configuration. aidic.it | Improved reactor design leading to higher yield, selectivity, and efficiency. |
Environmental and Solvent Effects
The solvent is not merely an inert medium for a reaction but can play a critical role in catalysis, influencing both reaction rates and stereoselectivity. researchgate.net Solvent molecules can stabilize or destabilize reactants, intermediates, and transition states through various interactions, thereby altering the energy landscape of the reaction. Computational models are essential for dissecting these complex environmental effects. Two primary approaches are used: implicit and explicit solvent models. researchgate.netarxiv.org
Implicit Solvent Models
Implicit, or continuum, models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. researchgate.net The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. Common examples include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com The main advantage of implicit models is their computational efficiency, allowing for rapid screening of different solvents. However, they cannot capture specific, directed interactions like hydrogen bonding between the solute and a solvent molecule, which can be critical for stereoselectivity. nih.gov
Explicit Solvent Models
Explicit solvent models provide a more physically realistic picture by including a number of individual solvent molecules in the computational simulation. researchgate.net These molecules surround the solute, and their interactions are calculated directly. This approach is necessary when specific solute-solvent interactions, such as hydrogen bonding or direct participation of the solvent in the reaction mechanism, are expected. rsc.org While explicit models offer higher accuracy, they are significantly more computationally expensive due to the increased number of atoms and the need for extensive conformational sampling to capture the dynamic nature of the solvent shell. arxiv.org
The choice between an implicit and explicit model depends on the specific system and the questions being asked. For reactions involving chiral catalysts like complexes of this compound, where subtle differences in transition state energies determine the enantiomeric excess, explicit solvent molecules may be necessary to accurately reproduce experimental outcomes. rsc.org
The following interactive table compares the key features of implicit and explicit solvent models.
| Feature | Implicit (Continuum) Models | Explicit Models |
|---|---|---|
| Representation of Solvent | Homogeneous, polarizable medium defined by a dielectric constant. researchgate.net | Individual, atomistically-detailed solvent molecules. nih.gov |
| Computational Cost | Low to moderate. | High to very high. |
| Key Advantage | Speed, suitable for high-throughput screening of solvents. | High accuracy, captures specific interactions (e.g., hydrogen bonds). rsc.org |
| Key Limitation | Averages out specific interactions; may fail to capture effects crucial for stereoselectivity. nih.gov | Requires extensive sampling of solvent configurations, computationally intensive. |
| Typical Use Case | Initial screening of solvent effects on reaction energies; systems dominated by bulk electrostatics. | Systems where specific solute-solvent interactions are critical, such as in studying enantioselectivity or proton transfer. |
Chemoinformatic Approaches and Ligand Design Automation
The traditional development of chiral ligands often relies on a time-consuming process of chemical intuition, screening of existing ligand families, and iterative synthesis. researchgate.netnih.gov Chemoinformatics and computational automation have emerged as powerful strategies to accelerate this process, enabling a more rational, data-driven approach to ligand design. chiralpedia.com For a scaffold like cyclohexane-1,2-diamine, these methods can systematically explore how modifications to the N-substituents (e.g., isopropyl and methyl groups) impact catalytic performance.
The general workflow involves several key steps:
Scaffold Selection and Virtual Library Generation: The process begins with a "privileged" chiral scaffold known to be effective, such as the trans-1,2-cyclohexanediamine backbone. scispace.comresearchgate.net A virtual library of candidate ligands is then generated in silico by systematically varying the substituents at specific positions.
Descriptor Calculation and High-Throughput Screening: For each ligand in the virtual library, a set of molecular descriptors is calculated. These can include steric parameters (e.g., cone angle, buried volume) and electronic parameters (e.g., charge distribution, orbital energies). The performance of each ligand in a model reaction is then predicted using high-throughput computational methods, typically DFT calculations to determine the energy difference between the transition states leading to the R and S products (ΔΔG‡).
Model Building (QSAR/QSSR): The calculated descriptors and predicted performance data are used to build a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Selectivity Relationship (QSSR) model. researchgate.net These statistical models create a mathematical correlation between the structural features of the ligands and their catalytic outcome (e.g., enantiomeric excess).
Predictive Modeling and Candidate Selection: The QSSR model can then be used to rapidly predict the performance of new, untested ligands and to identify the key structural features that drive high enantioselectivity. researchgate.net This allows researchers to prioritize the synthesis of a small number of the most promising candidates, saving significant time and resources. Combined theoretical and experimental approaches have proven highly effective in designing catalysts for specific reactions. nih.gov
This automated, computer-aided workflow transforms ligand development from a trial-and-error process to a targeted design cycle, accelerating the discovery of novel, highly effective catalysts for asymmetric synthesis. chemrxiv.orgnih.gov
The table below summarizes the key stages in an automated, chemoinformatic approach to ligand design.
| Stage | Description | Computational Tools |
|---|---|---|
| 1. Library Generation | A privileged scaffold (e.g., cyclohexane-1,2-diamine) is chosen and a large virtual library of derivatives is created by systematically modifying substituents. | Automated molecule building software, combinatorial library enumeration tools. |
| 2. Conformer Search & Geometry Optimization | The 3D structure of each candidate ligand and its metal complex is determined. | Molecular Mechanics (MM) for initial search, followed by Density Functional Theory (DFT) for accurate geometries. |
| 3. Performance Prediction | The enantioselectivity for a model reaction is predicted by calculating the energy difference between the diastereomeric transition states. | High-throughput DFT or QM/MM calculations. |
| 4. Descriptor Calculation | Steric and electronic properties (descriptors) are calculated for each ligand. | Various chemoinformatics software packages and quantum chemistry codes. |
| 5. QSSR Model Development | A statistical model is built to correlate the calculated descriptors with the predicted enantioselectivity. researchgate.net | Statistical software, machine learning algorithms (e.g., regression, neural networks). chemrxiv.org |
| 6. Prioritization & Synthesis | The model is used to screen a larger virtual space and identify novel, high-performing candidates for experimental synthesis and validation. | Data visualization tools, predictive modeling software. |
Advanced Research Applications and Future Outlook for N Isopropyl N,n Dimethyl Cyclohexane 1,2 Diamine
Applications in Materials Science
The unique stereochemistry and coordination properties of chiral diamines make them valuable building blocks in materials science. Although specific studies on N-Isopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine are not widely available, its potential can be inferred from research on analogous compounds.
Synthesis of Specialty Polymers and Materials with Enhanced Properties
Chiral diamines are utilized in the formulation of specialty polymers, contributing to improved mechanical and thermal properties. For instance, the related compound (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is known to be used in the production of specialty polymers and resins, enhancing materials science. This suggests a potential role for this compound as either a monomer or a catalyst in polymerization reactions. The introduction of the bulky isopropyl group could influence the polymer's microstructure, potentially leading to materials with tailored characteristics such as enhanced thermal stability, altered solubility, or specific chiral recognition capabilities.
The use of similar chiral diamines as ligands for metal catalysts in polymerization is also a key area. For example, chiral fluorous diamino-diol proligands, derived from N,N'-dimethyl-1,2-cyclohexanediamine, are used in the synthesis of zirconium metal complexes that act as catalysts in 1-hexene (B165129) polymerization. sigmaaldrich.comchemicalbook.comsigmaaldrich.com It is conceivable that this compound could be similarly employed to create catalysts for stereospecific polymerization, yielding polymers with controlled tacticity and, consequently, unique physical properties.
Table 1: Potential Impact of this compound in Polymer Synthesis
| Polymer Property | Potential Influence of Isopropyl Group |
| Stereoregularity | The steric hindrance from the isopropyl group could enhance the stereoselectivity of polymerization catalysts, leading to highly isotactic or syndiotactic polymers. |
| Thermal Stability | The bulky substituent might restrict chain mobility, potentially increasing the glass transition temperature and overall thermal stability of the resulting polymer. |
| Solubility | The introduction of the non-polar isopropyl group could alter the solubility profile of the polymer, making it more soluble in non-polar organic solvents. |
| Chiral Recognition | Polymers incorporating this chiral diamine could exhibit capabilities for chiral recognition, useful in separation technologies. |
Role in Metal-Organic Frameworks (MOFs) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The structure and function of MOFs are highly dependent on the organic linkers and metal nodes used in their synthesis. Chiral diamines can be incorporated into MOFs as ligands to introduce chirality and create asymmetric catalytic sites.
While there is no specific literature detailing the use of this compound in MOF synthesis, its bidentate nature and chirality make it a promising candidate for such applications. The isopropyl group could influence the pore size and topology of the resulting MOF, potentially leading to materials with novel adsorption and separation properties.
Development of New Chiral Building Blocks and Reagents
Chiral diamines are fundamental building blocks in asymmetric synthesis, serving as precursors for a wide array of chiral ligands, catalysts, and auxiliaries. The parent compound, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, is recognized as an important chiral amine that serves as a starting material for the synthesis of numerous diamine bases with a cyclohexane (B81311) framework. nih.gov
This compound, with its distinct substitution pattern, represents a valuable addition to the toolbox of chiral building blocks. Its derivatives could lead to the development of new classes of chiral ligands for asymmetric catalysis. The electronic and steric properties of the isopropyl group can be expected to fine-tune the catalytic activity and enantioselectivity of the corresponding metal complexes. For instance, variations in the N-alkyl substituents of chiral diamines are known to significantly impact the efficacy of catalysts in reactions such as asymmetric hydrogenation, cyclopropanation, and Diels-Alder reactions.
Table 2: Comparison of Related Chiral Diamines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| N,N'-Dimethyl-cyclohexane-1,2-diamine | C₈H₁₈N₂ | 142.24 | A well-studied chiral diamine used in a variety of asymmetric reactions. |
| This compound | C₁₁H₂₄N₂ | 184.32 | Features a bulky isopropyl group, which can introduce unique steric and electronic effects. |
Interdisciplinary Research with this compound Derivatives
The potential applications of this compound and its derivatives extend beyond traditional synthetic chemistry into interdisciplinary fields. The strong coordination ability of diamine bases makes them powerful agents in various areas of chemistry, including the deaggregation of organolithium compounds and the coordination of transition metals. nih.gov
In the field of medicinal chemistry, chiral diamines are crucial components of many biologically active molecules. While no specific pharmaceutical applications of this compound have been reported, its structural motifs are present in various therapeutic agents. For example, derivatives of N,N'-dimethyl-1,2-cyclohexanediamine are used in the preparation of tricyclic γ-secretase modulators, which are of interest in the treatment of Alzheimer's disease. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Future research could explore the synthesis and biological evaluation of derivatives of the isopropyl analogue.
Furthermore, the development of novel analytical reagents is another avenue for interdisciplinary research. Chiral diamines can be used to create chiral derivatizing agents for the determination of enantiomeric purity by techniques such as NMR spectroscopy. The specific steric and electronic environment provided by the N-isopropyl group could lead to reagents with enhanced resolving power for certain classes of chiral molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Isopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via alkylation of cyclohexane-1,2-diamine derivatives. For example, trans-N,N'-dimethylcyclohexane-1,2-diamine is synthesized by reacting dimethylamine with cyclohexane-1,2-diamine under controlled conditions. However, stereochemical control is challenging; recrystallization in ethanol or using chiral auxiliaries may improve enantiomeric purity . Purity assessment requires GC-MS, HPLC, or / NMR to confirm absence of unreacted amines or stereoisomers .
Q. How can the stereochemistry of this compound be resolved and confirmed experimentally?
- Methodological Answer : Chiral resolution techniques include diastereomeric salt formation with optically active acids (e.g., tartaric acid). Absolute configuration is determined via single-crystal X-ray diffraction using programs like SHELXL for refinement and ORTEP-3 for visualization . Polarimetry or circular dichroism (CD) can corroborate enantiomeric excess (e.g., ≥98% ee as in ).
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : NMR distinguishes methyl groups (δ 1.2–1.5 ppm for cyclohexane protons; δ 2.2–2.8 ppm for N-methyl groups). NMR confirms quaternary carbons and amine environments .
- IR : N-H stretches (3300–3500 cm) and C-N vibrations (1200–1350 cm) indicate amine functionality .
- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (e.g., m/z 154.3 for CHN) and fragmentation patterns .
Advanced Research Questions
Q. How do stereoisomers of this compound influence its performance in asymmetric catalysis?
- Methodological Answer : The (1R,2R) and (1S,2S) enantiomers exhibit distinct catalytic behaviors. For example, (1S,2S)-enantiomers are preferred in asymmetric hydrogenation due to their rigid chair conformation, which enhances substrate binding. Comparative studies using kinetic resolution (e.g., chiral GC columns) and catalytic activity assays (e.g., turnover frequency measurements) are essential to correlate stereochemistry with efficacy .
Q. What strategies mitigate contradictions in crystallographic data when resolving the compound’s structure?
- Methodological Answer : Discrepancies in X-ray data (e.g., thermal motion artifacts or twinning) require:
- Data Validation : Use the Flack parameter (x) to assess enantiopurity, avoiding false chirality signals in near-centrosymmetric structures .
- Refinement Tools : SHELXL for high-resolution refinement and SHELXE for experimental phasing in ambiguous cases .
- Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants for axial/equatorial protons) .
Q. How does the ligand geometry of this compound affect metal coordination in transition-metal complexes?
- Methodological Answer : The diamine’s bite angle and steric bulk dictate metal-ligand stability. For vanadium(II) complexes, sterically hindered derivatives (e.g., N-isopropyl groups) reduce ligand lability. Experimental approaches:
- Magnetic Susceptibility : To assess metal-ligand bonding (e.g., μ values for paramagnetic complexes) .
- X-ray Absorption Spectroscopy (XAS) : To probe coordination geometry (e.g., bond lengths/angles) .
Q. What computational methods predict the compound’s thermodynamic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict ΔfH° (enthalpy of formation) and redox potentials .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., dichloromethane vs. ethanol) to guide recrystallization protocols .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina for drug discovery applications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields and enantiomeric purity?
- Methodological Answer : Variability arises from:
- Reaction Conditions : Temperature fluctuations during alkylation (e.g., room temperature vs. reflux) .
- Purification Methods : Column chromatography vs. recrystallization impacts stereochemical retention .
- Analytical Calibration : Standardize NMR integration protocols and cross-validate with chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
